Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
CAS No.:
Cat. No.: VC16167075
Molecular Formula: C15H16N2O4
Molecular Weight: 288.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O4 |
|---|---|
| Molecular Weight | 288.30 g/mol |
| IUPAC Name | dimethyl 1-(2,4-dimethylphenyl)pyrazole-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C15H16N2O4/c1-9-5-6-12(10(2)7-9)17-8-11(14(18)20-3)13(16-17)15(19)21-4/h5-8H,1-4H3 |
| Standard InChI Key | RDUYZVLGIYGUJX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C=C(C(=N2)C(=O)OC)C(=O)OC)C |
Introduction
Chemical Synthesis and Optimization
Synthetic Routes
The synthesis of dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves a multi-step process starting from readily available precursors. A common approach utilizes a 1,3-dipolar cycloaddition reaction between a sydnone derivative and dimethyl acetylenedicarboxylate (DMAD) . For example, 3-(2,4-dimethylphenyl)sydnone reacts with DMAD under reflux conditions in toluene, yielding the pyrazole core through a [3+2] cycloaddition mechanism (Scheme 1) . Subsequent esterification and purification steps yield the final product with reported yields of 68–75% .
Scheme 1:
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Reactions performed at 110–120°C optimize cycloaddition efficiency .
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Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may require longer purification .
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Catalysts: Lewis acids such as ZnCl₂ have been explored to reduce side reactions, though their utility remains under investigation.
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray diffraction studies of analogous pyrazole dicarboxylates reveal planar pyrazole rings with torsional angles < 5°, indicating minimal steric strain . The 2,4-dimethylphenyl group adopts a near-perpendicular orientation relative to the pyrazole plane, optimizing π-π stacking interactions in the solid state .
Table 1: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.21 Å, b = 14.56 Å, c = 10.89 Å |
| Dihedral Angle (Pyrazole-Phenyl) | 87.3° |
Spectroscopic Analysis
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NMR Spectroscopy:
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IR Spectroscopy:
Strong absorptions at 1725 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch) confirm ester and pyrazole functionalities .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 18.7 | Caspase-3 Activation |
| A549 (Lung) | 24.3 | G0/G1 Cell Cycle Arrest |
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923), the compound exhibited a MIC of 128 μg/mL, suggesting moderate bacteriostatic activity. Synergy with β-lactam antibiotics was observed, reducing MICs by 4–8 fold.
Industrial and Agricultural Applications
Agrochemical Development
As a pyrazole derivative, this compound serves as a precursor for insecticides targeting GABA-gated chloride channels. Field trials of analogs showed 92% efficacy against Spodoptera litura larvae at 100 ppm .
Material Science
Thin films incorporating pyrazole dicarboxylate moieties demonstrate tunable luminescence properties, with quantum yields up to Φ = 0.34 in polymeric matrices . Applications in OLED technology are under exploration .
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